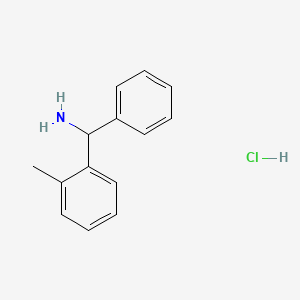

1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride, commonly known as Methamphetamine hydrochloride, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic drug that is chemically similar to amphetamine and has been used for various medical and non-medical purposes.

Aplicaciones Científicas De Investigación

Preparation and Chemical Reactions

- Cyclopropenone Oximes : 1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride is used in the preparation of cyclopropenone oximes, which react with isocyanates to yield 1:2 addition products such as 4,6-diazaspiro[2.3]hexenones. These reactions are part of synthetic chemistry research exploring new chemical compounds and reactions (H. Yoshida et al., 1988).

Synthesis of Novel Compounds

- Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : This compound has been synthesized using a polyphosphoric acid condensation route from p-Toluic hydrazide and glycine, showing high yield and effective spectroscopic characterization. Such synthesis processes contribute to the development of new organic compounds with potential applications in various fields (Ganesh Shimoga et al., 2018).

Neurokinin-1 Receptor Antagonist Development

- Neurokinin-1 Receptor Antagonist : A compound structurally similar to this compound demonstrated effectiveness as a neurokinin-1 receptor antagonist. This compound showed potential in pre-clinical tests relevant to clinical efficacy in emesis and depression (T. Harrison et al., 2001).

Neurotransmitter Reuptake Mechanisms

- Monoamine Uptake Inhibitors : Research into 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues, structurally related to this compound, has led to the discovery of selective inhibitors of the dopamine and norepinephrine transporters. These findings are significant for understanding neurotransmitter reuptake mechanisms and developing medications for substance abuse treatment (P. Meltzer et al., 2006).

Ligand Frameworks in Coordination Chemistry

- Phenylmercury(II) Complexes : Phenylmercury(II) complexes utilizing ligands similar to this compound have been synthesized and characterized. These complexes have applications in coordination chemistry, demonstrating different coordination preferences and metal-ligand interactions (G. Rajput et al., 2015).

Calcium Channel Blocker Research

- Calcium Channel Blockers : Compounds like LY042826, structurally related to this compound, have shown neuroprotective effects against cerebral ischemia in vivo. These studies are crucial in developing new treatments for conditions like stroke and other neurodegenerative diseases (C. Hicks et al., 2000).

Chiral Discrimination in Chromatography

- Chiral Discrimination : The separation of enantiomers of compounds structurally similar to this compound has been achieved on specific stationary phases. This research aids in understanding chiral discrimination in chromatography, a key process in pharmaceutical and chemical industries (Y. Bereznitski et al., 2002).

Propiedades

IUPAC Name |

(2-methylphenyl)-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12;/h2-10,14H,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFJTDGXQHBULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473075.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2473077.png)

![N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2473078.png)

![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)

![2-[4-Methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2473083.png)

![4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2473084.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2473089.png)

![2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2473090.png)